molecular formula C19H20N2O2 B4843008 3-[3-(3,5-dimethylphenoxy)propyl]-4(3H)-quinazolinone

3-[3-(3,5-dimethylphenoxy)propyl]-4(3H)-quinazolinone

Cat. No. B4843008
M. Wt: 308.4 g/mol
InChI Key: HBGCQCJGAUUKRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(3,5-dimethylphenoxy)propyl]-4(3H)-quinazolinone, also known as DMQX, is a synthetic compound that belongs to the quinazolinone family. DMQX is a potent antagonist of ionotropic glutamate receptors, specifically targeting the AMPA receptor subtype. The compound has been used extensively in scientific research to study the role of glutamate receptors in various physiological and pathological conditions.

Mechanism of Action

3-[3-(3,5-dimethylphenoxy)propyl]-4(3H)-quinazolinone is a selective antagonist of the AMPA receptor subtype. The compound binds to the receptor and prevents the binding of glutamate, the natural ligand of the receptor. This results in the inhibition of the receptor's ion channel, which prevents the influx of calcium ions into the cell. This mechanism of action leads to the inhibition of synaptic transmission, which is essential for learning and memory.
Biochemical and Physiological Effects:
3-[3-(3,5-dimethylphenoxy)propyl]-4(3H)-quinazolinone has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the induction of long-term potentiation (LTP) in the hippocampus, which is critical for learning and memory. 3-[3-(3,5-dimethylphenoxy)propyl]-4(3H)-quinazolinone has also been shown to inhibit the induction of long-term depression (LTD) in the cerebellum, which is essential for motor learning. In addition, 3-[3-(3,5-dimethylphenoxy)propyl]-4(3H)-quinazolinone has been shown to have anti-inflammatory effects and to protect against neurotoxicity.

Advantages and Limitations for Lab Experiments

3-[3-(3,5-dimethylphenoxy)propyl]-4(3H)-quinazolinone has several advantages for laboratory experiments. The compound is highly selective for the AMPA receptor subtype, which allows for the specific inhibition of synaptic transmission mediated by this receptor. 3-[3-(3,5-dimethylphenoxy)propyl]-4(3H)-quinazolinone is also relatively stable and easy to synthesize, which makes it a convenient tool for scientific research. However, 3-[3-(3,5-dimethylphenoxy)propyl]-4(3H)-quinazolinone has some limitations. The compound has a relatively short half-life in vivo, which limits its usefulness for long-term studies. In addition, the compound has some off-target effects, which may complicate the interpretation of experimental results.

Future Directions

The use of 3-[3-(3,5-dimethylphenoxy)propyl]-4(3H)-quinazolinone in scientific research is likely to continue in the future. One potential future direction is the development of more selective and potent AMPA receptor antagonists. These compounds could be used to further investigate the role of glutamate receptors in various physiological and pathological conditions. Another potential future direction is the use of 3-[3-(3,5-dimethylphenoxy)propyl]-4(3H)-quinazolinone in the development of new therapies for neurodegenerative diseases. The compound's ability to protect against neurotoxicity and its anti-inflammatory effects make it a promising candidate for further study. Finally, the use of 3-[3-(3,5-dimethylphenoxy)propyl]-4(3H)-quinazolinone in combination with other drugs or therapies could lead to new insights into the mechanisms of synaptic plasticity and the treatment of neurological disorders.

Scientific Research Applications

3-[3-(3,5-dimethylphenoxy)propyl]-4(3H)-quinazolinone has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. The compound has been used to investigate the mechanisms of synaptic plasticity, learning, and memory. 3-[3-(3,5-dimethylphenoxy)propyl]-4(3H)-quinazolinone has also been used to study the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-[3-(3,5-dimethylphenoxy)propyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-14-10-15(2)12-16(11-14)23-9-5-8-21-13-20-18-7-4-3-6-17(18)19(21)22/h3-4,6-7,10-13H,5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGCQCJGAUUKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCCN2C=NC3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(3,5-dimethylphenoxy)propyl]-4(3H)-quinazolinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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